

Analytical method development for HCTZ-CH2-HCTZ detection

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Compound of Interest

Compound Name: HCTZ-CH2-HCTZ

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An Application Note on the Analytical Method for the Detection of **HCTZ-CH2-HCTZ** in Hydrochlorothiazide

Introduction

Hydrochlorothiazide (HCTZ) is a diuretic medication widely used in the treatment of hypertension and edema.[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the safety and efficacy of the final drug product.[3] One such process-related impurity is a methylene-bridged dimer, **HCTZ-CH2-HCTZ**. [4][5] The rigorous detection and quantification of such impurities are mandated by regulatory bodies to ensure product quality.

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of the **HCTZ-CH2-HCTZ** impurity in bulk hydrochlorothiazide. The method is developed and validated based on the principles of Analytical Quality by Design (AQbD) to ensure it is fit-for-purpose and reliable throughout its lifecycle.[3][6]

Analytical Method

A stability-indicating HPLC method was developed to separate HCTZ from its potential impurities, including the **HCTZ-CH2-HCTZ** dimer. The chromatographic conditions were optimized to achieve a good resolution between the main component and all related substances.

Chromatographic Conditions:

Parameter	Specification
Instrument	High-Performance Liquid Chromatography (HPLC) system with UV/Vis Detector
Column	Thermosil C18 (4.6 x 150mm, 5.0µm) or equivalent[7]
Mobile Phase	65:35 (v/v) Methanol: 25mM Potassium Phosphate Monobasic Buffer (pH adjusted to 3.0 with phosphoric acid)[7][8]
Flow Rate	0.8 mL/min[7]
Detection Wavelength	270 nm[9][10][11]
Column Temperature	Ambient (or 40°C for improved reproducibility)[5][10]
Injection Volume	10 µL[8]
Run Time	20 minutes

Quantitative Data Summary

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[10] The validation parameters demonstrate that the method is specific, linear, accurate, precise, and robust.

Parameter	HCTZ	HCTZ-CH ₂ -HCTZ Impurity
Retention Time (min)	Approx. 4.5	Approx. 8.2
Linearity Range	50 - 250 µg/mL[7]	0.05 - 1.5 µg/mL
Correlation Coefficient (r ²)	> 0.999[7]	> 0.999
Limit of Detection (LOD)	1.3 µg/mL	0.015 µg/mL
Limit of Quantification (LOQ)	5.0 µg/mL[7]	0.05 µg/mL
Accuracy (% Recovery)	98.0% - 102.0%	95.0% - 105.0%
Precision (%RSD)	< 1.0%	< 2.0%

Note: Data for **HCTZ-CH₂-HCTZ** is representative and based on typical performance for related substance methods.

Experimental Protocols

Protocol 1: Preparation of Solutions

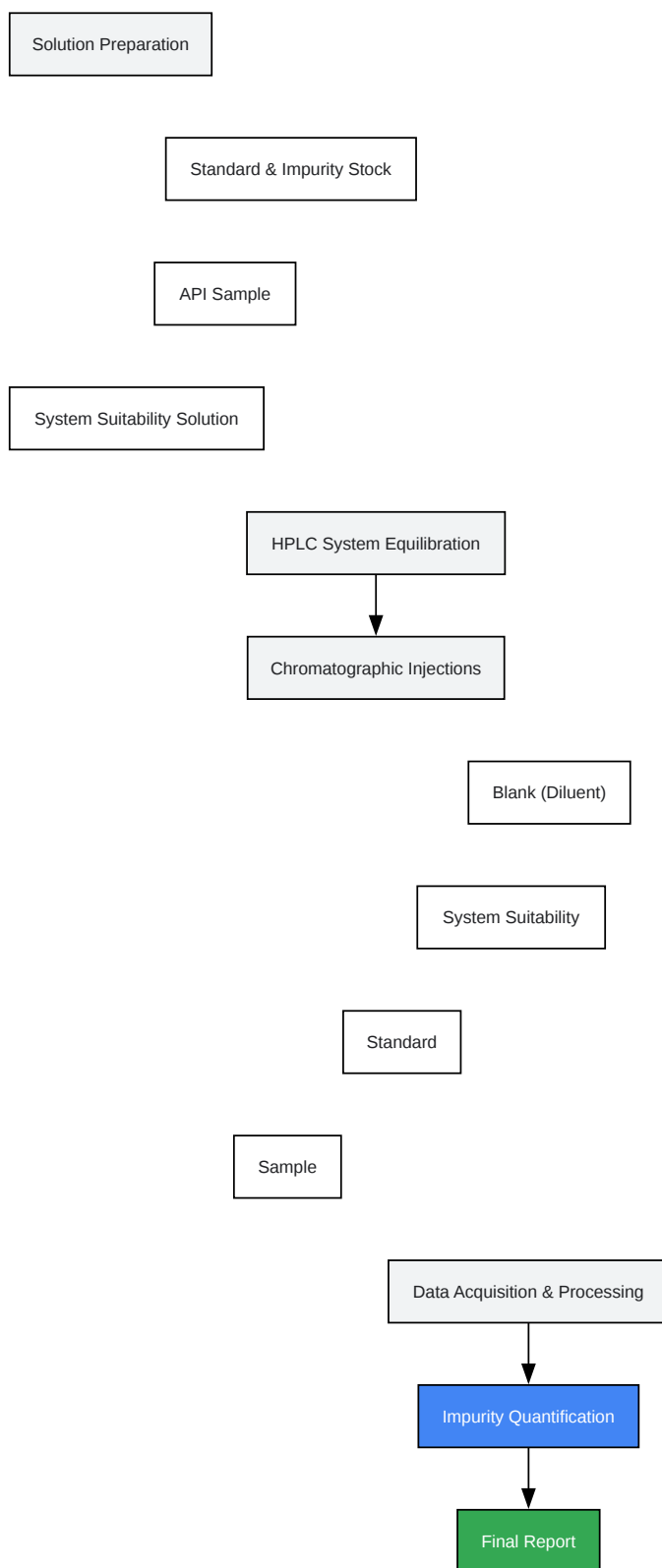
- Diluent Preparation: Prepare the mobile phase as described in the chromatographic conditions.
- Standard Stock Solution (HCTZ): Accurately weigh about 25 mg of HCTZ working standard and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent. This yields a concentration of 1000 µg/mL.
- Impurity Stock Solution (**HCTZ-CH₂-HCTZ**): Accurately weigh about 1 mg of **HCTZ-CH₂-HCTZ** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a 10 µg/mL solution.
- System Suitability Solution: Pipette 1.0 mL of the HCTZ Standard Stock Solution and 1.0 mL of the Impurity Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. This solution contains 100 µg/mL of HCTZ and 1.0 µg/mL of **HCTZ-CH₂-HCTZ**.

- Test Sample Preparation: Accurately weigh about 25 mg of the HCTZ API sample, transfer to a 25 mL volumetric flask, and prepare as described for the Standard Stock Solution.

Protocol 2: Chromatographic Analysis

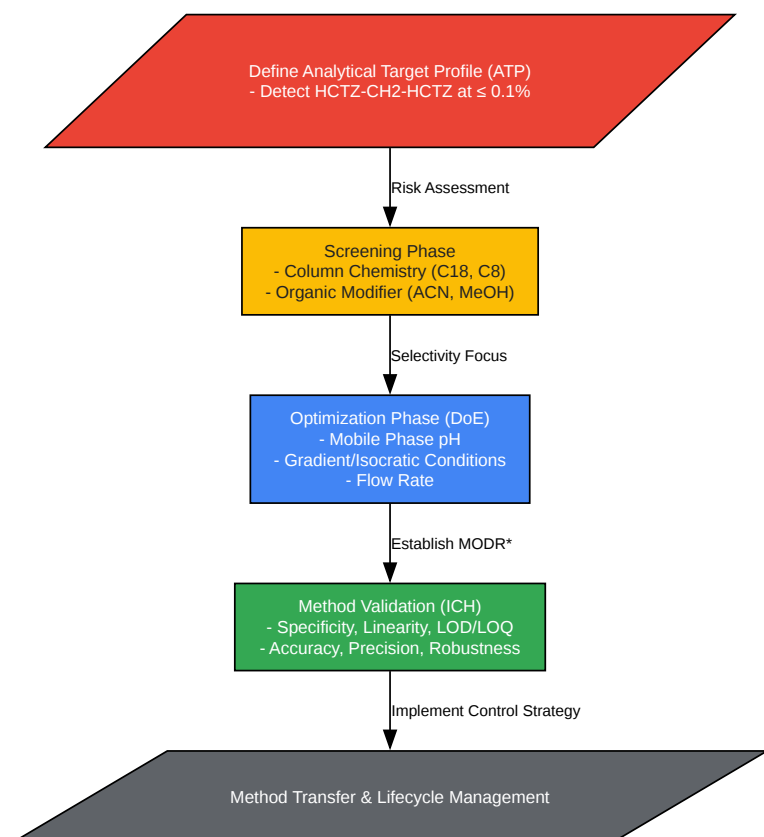
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Make five replicate injections of the System Suitability Solution. The system is deemed suitable if the resolution between the HCTZ and **HCTZ-CH₂-HCTZ** peaks is greater than 2.0, and the relative standard deviation (%RSD) for the peak areas is not more than 2.0%.
- Inject the Standard Stock Solution.
- Inject the Test Sample Preparation in duplicate.
- Calculate the amount of **HCTZ-CH₂-HCTZ** impurity in the API sample using the area of the impurity peak from the Test Sample chromatogram and the area of the corresponding peak from a diluted standard or by using the relative response factor if established.

Visualizations



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Caption: Experimental workflow for impurity analysis.



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Caption: AQbD approach to method development.

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